molecular formula C11H15ClO3 B13990133 1-Chloro-4-[2-(2-methoxyethoxy)ethoxy]benzene CAS No. 60448-67-1

1-Chloro-4-[2-(2-methoxyethoxy)ethoxy]benzene

Cat. No.: B13990133
CAS No.: 60448-67-1
M. Wt: 230.69 g/mol
InChI Key: YCOKNQDEPBTXBO-UHFFFAOYSA-N
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Description

1-Chloro-4-[2-(2-methoxyethoxy)ethoxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by a benzene ring substituted with a chlorine atom and a triethylene glycol monomethyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-[2-(2-methoxyethoxy)ethoxy]benzene typically involves the reaction of 1-chloro-4-nitrobenzene with triethylene glycol monomethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-[2-(2-methoxyethoxy)ethoxy]benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenolic derivatives.

    Electrophilic Aromatic Substitution: The benzene ring can undergo reactions with electrophiles, resulting in substituted aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, or sulfuric acid under controlled conditions.

Major Products:

    Nucleophilic Substitution: Phenolic derivatives.

    Electrophilic Aromatic Substitution: Brominated, nitrated, or sulfonated aromatic compounds.

Scientific Research Applications

1-Chloro-4-[2-(2-methoxyethoxy)ethoxy]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-4-[2-(2-methoxyethoxy)ethoxy]benzene involves its interaction with various molecular targets. The chlorine atom and the ether groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. The benzene ring can undergo electrophilic substitution reactions, further modifying its chemical properties.

Comparison with Similar Compounds

    1-Chloro-4-methoxybenzene: Similar structure but with a single methoxy group instead of the triethylene glycol monomethyl ether group.

    1-Chloro-4-ethoxybenzene: Contains an ethoxy group instead of the triethylene glycol monomethyl ether group.

Uniqueness: 1-Chloro-4-[2-(2-methoxyethoxy)ethoxy]benzene is unique due to the presence of the triethylene glycol monomethyl ether group, which imparts distinct solubility and reactivity characteristics compared to its simpler analogs.

Properties

CAS No.

60448-67-1

Molecular Formula

C11H15ClO3

Molecular Weight

230.69 g/mol

IUPAC Name

1-chloro-4-[2-(2-methoxyethoxy)ethoxy]benzene

InChI

InChI=1S/C11H15ClO3/c1-13-6-7-14-8-9-15-11-4-2-10(12)3-5-11/h2-5H,6-9H2,1H3

InChI Key

YCOKNQDEPBTXBO-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOC1=CC=C(C=C1)Cl

Origin of Product

United States

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